3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride
Overview
Description
3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C11H24ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring and a methoxypropyl group.
Preparation Methods
The synthesis of 3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 2-(2-piperidinyl)ethanol with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the ether linkage, resulting in the cleavage of the ether bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include sodium iodide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on cellular processes. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine moiety is a common feature in many pharmacologically active compounds, making it a useful scaffold for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride can be compared with other similar compounds, such as:
2-(2-(3-Methoxypropoxy)ethyl)piperidine: This compound shares a similar structure but lacks the hydrochloride salt form. It may exhibit different solubility and reactivity properties.
N-Methylpiperidine: This compound has a similar piperidine ring but with a methyl group instead of the methoxypropyl group. It may have different pharmacological and chemical properties.
3-Methoxypropylamine: This compound contains the methoxypropyl group but lacks the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring and methoxypropyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-[2-(3-methoxypropoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-13-8-4-9-14-10-6-11-5-2-3-7-12-11;/h11-12H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLCOHQEVCWNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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